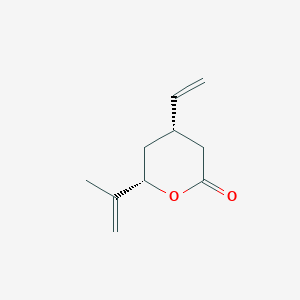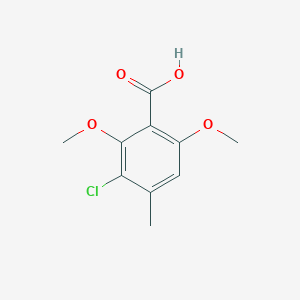
N,N'-Bis(2-azido-2,2-dinitroethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(2-azido-2,2-dinitroethyl)urea is a highly energetic compound known for its potential applications in various fields, including material sciences and energetic materials. This compound contains multiple azido and nitro groups, making it a subject of interest for researchers studying high-energy materials and their applications.
Vorbereitungsmethoden
The synthesis of N,N’-Bis(2-azido-2,2-dinitroethyl)urea involves multiple steps, typically starting with the nitration of urea derivatives. One common method includes the reaction of urea with nitric acid to form N,N’-dinitrourea, which is then further reacted with azide sources to introduce the azido groups . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained without unwanted side reactions.
Analyse Chemischer Reaktionen
N,N’-Bis(2-azido-2,2-dinitroethyl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution. The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles . The nitro groups can be reduced to amines under specific conditions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include triazoles and amines, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(2-azido-2,2-dinitroethyl)urea has several scientific research applications, particularly in the field of energetic materials. Its high nitrogen content and energetic properties make it suitable for use in explosives and propellants . Additionally, the compound’s ability to release nitrogen gas upon decomposition makes it useful in material sciences for polymer crosslinking and other applications requiring high-energy release . Researchers are also exploring its potential use in the synthesis of new heterocyclic compounds and as a precursor for other high-energy materials.
Wirkmechanismus
The mechanism of action of N,N’-Bis(2-azido-2,2-dinitroethyl)urea involves the release of nitrogen gas upon decomposition. The azido groups decompose to form nitrogen gas, which contributes to the compound’s high-energy release. The nitro groups also play a role in the compound’s energetic properties by providing additional oxygen for combustion reactions . The molecular targets and pathways involved in these reactions are primarily related to the decomposition of the azido and nitro groups, leading to the formation of nitrogen gas and other byproducts.
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(2-azido-2,2-dinitroethyl)urea can be compared to other high-energy compounds, such as trinitrotoluene (TNT) and hexanitrohexaazaisowurtzitane (CL-20). While TNT is widely used as an explosive, N,N’-Bis(2-azido-2,2-dinitroethyl)urea offers higher nitrogen content and potentially greater energy release . CL-20, on the other hand, is known for its high density and energetic performance, but N,N’-Bis(2-azido-2,2-dinitroethyl)urea provides a different balance of properties, including its unique azido and nitro group combination . Other similar compounds include various azido and nitro derivatives, which share some of the energetic properties but differ in their specific applications and performance characteristics .
Eigenschaften
CAS-Nummer |
90101-61-4 |
|---|---|
Molekularformel |
C5H6N12O9 |
Molekulargewicht |
378.18 g/mol |
IUPAC-Name |
1,3-bis(2-azido-2,2-dinitroethyl)urea |
InChI |
InChI=1S/C5H6N12O9/c6-12-10-4(14(19)20,15(21)22)1-8-3(18)9-2-5(11-13-7,16(23)24)17(25)26/h1-2H2,(H2,8,9,18) |
InChI-Schlüssel |
BAHZSMRODKSKAH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(N=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-])NC(=O)NCC(N=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)





![Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane](/img/structure/B14384161.png)



![4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14384179.png)



